![molecular formula C21H15FN4O2S3 B2537922 N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 362501-62-0](/img/structure/B2537922.png)

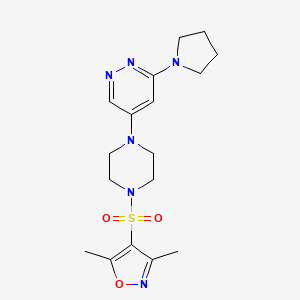

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Antitumor Activity

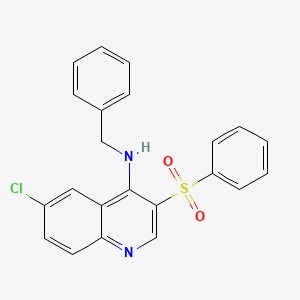

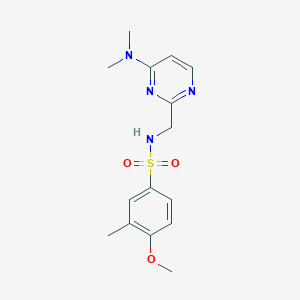

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves a multi-step process starting with the preparation of the 2-(4-aminophenyl)benzothiazole structure. This structure is obtained by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation in polyphosphoric acid. Subsequent acetylation yields amide compounds, which are then reacted with heterocyclic mercapto derivatives in the presence of potassium carbonate to produce the final compounds. Among the synthesized derivatives, some have shown significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in antitumor applications .

Molecular Structure Analysis

The molecular structure of the benzothiazole derivatives is characterized by the presence of different heterocyclic rings attached to the benzothiazole pharmacophore. The presence of these rings is crucial for the biological activity of the compounds. For instance, the introduction of a benzimidazole or imidazole ring has been found to enhance anticancer activity in certain derivatives . The structure-activity relationship is further explored by substituting different groups on the benzothiazole ring, which can lead to variations in the anticancer efficacy of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are crucial for the formation of the final bioactive compounds. The initial reaction between aminobenzoic acid and aminothiophenol under specific conditions forms the benzothiazole core. The acetylation step is important for the formation of the amide linkage, which is a common feature in the synthesized compounds. The final step involves a nucleophilic substitution reaction where the mercapto derivatives react with the amide compounds to form the final benzothiazole derivatives with potential antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzothiazole derivatives are influenced by the heterocyclic rings and substituents present in the molecules. These properties are important for the solubility, stability, and overall bioavailability of the compounds. The introduction of fluorine atoms, as seen in some derivatives, can affect the lipophilicity and metabolic stability, which are critical factors for the pharmacokinetic profile of the compounds. The presence of heterocyclic rings such as benzimidazole and imidazole can also influence the electronic properties and hydrogen bonding capabilities, which are relevant for the interaction with biological targets .

Src Kinase Inhibitory and Anticancer Activities

In a related study, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives was carried out to investigate their Src kinase inhibitory and anticancer activities. These compounds, which contain a thiazole ring instead of a pyridine, were evaluated for their ability to inhibit Src kinase, a target implicated in cancer progression. The unsubstituted N-benzyl derivative showed significant inhibition of c-Src kinase, and the 4-fluorobenzylthiazolyl derivative exhibited considerable inhibition of cell proliferation in various cancer cell lines, including breast carcinoma and leukemia cells. This suggests that the structural modifications in these derivatives can lead to potent anticancer agents with specific kinase inhibitory activities .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Metabolic Stability

One research avenue explores the structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. The study found that modifications to the benzothiazole ring could reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Synthetic Methodologies and Heterocyclic Chemistry

Another aspect of research focuses on synthetic methodologies for creating novel heterocyclic compounds. For instance, the use of N-aryl-2-chloroacetamides as electrophilic building blocks enables the formation of thiazolo[3,2-a]pyrimidinones, showcasing a route to synthesize ring-annulated products with potential biological activities (Janardhan et al., 2014).

Antimicrobial and Anticancer Activities

Research also extends to the evaluation of novel thienopyrimidine-linked rhodanine derivatives for their in vitro antimicrobial activity. Compounds synthesized from condensation reactions exhibited significant antibacterial and antifungal potencies, highlighting the therapeutic potential of such derivatives (Kerru et al., 2019). Additionally, the synthesis and Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives have been investigated, revealing compounds with promising anticancer properties (Fallah-Tafti et al., 2011).

Insecticidal Properties

Furthermore, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This work emphasizes the role of chemical synthesis in developing new agricultural chemicals (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S3/c22-12-5-7-13(8-6-12)26-19(28)18-15(9-10-29-18)24-21(26)30-11-17(27)25-20-23-14-3-1-2-4-16(14)31-20/h1-8H,9-11H2,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFOXUNHEKTZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)